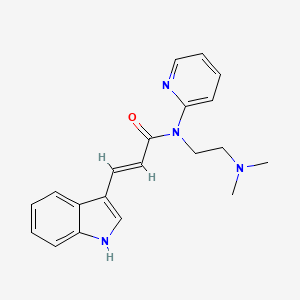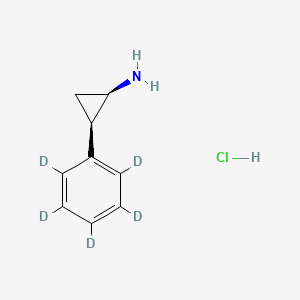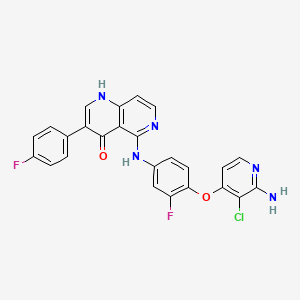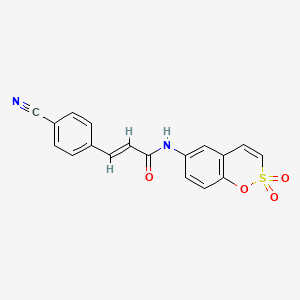
(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of benzoxathiin derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide typically involves the following steps:
Formation of the Benzoxathiin Moiety: The benzoxathiin ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2-mercaptobenzoic acid, and an appropriate oxidizing agent.
Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide, and a halogenated phenyl derivative.
Coupling Reaction: The final step involves the coupling of the benzoxathiin moiety with the cyanophenyl group through a condensation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents for nucleophilic substitution; halogenated derivatives and Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: Binding to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.
Gene Expression Modulation: Modulating the expression of specific genes, resulting in changes in protein synthesis and cellular behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide: Unique due to its specific combination of cyanophenyl and benzoxathiin moieties.
(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-4-yl)prop-2-enamide: Similar structure but with a different position of the benzoxathiin moiety.
(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-8-yl)prop-2-enamide: Another positional isomer with distinct chemical properties.
Propriétés
Formule moléculaire |
C18H12N2O4S |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide |
InChI |
InChI=1S/C18H12N2O4S/c19-12-14-3-1-13(2-4-14)5-8-18(21)20-16-6-7-17-15(11-16)9-10-25(22,23)24-17/h1-11H,(H,20,21)/b8-5+ |
Clé InChI |
ARJYJMVBLZXLQL-VMPITWQZSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC3=C(C=C2)OS(=O)(=O)C=C3)C#N |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)NC2=CC3=C(C=C2)OS(=O)(=O)C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



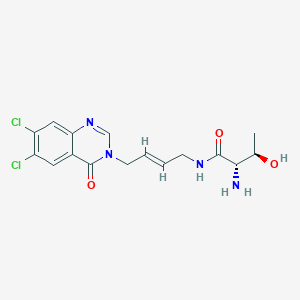
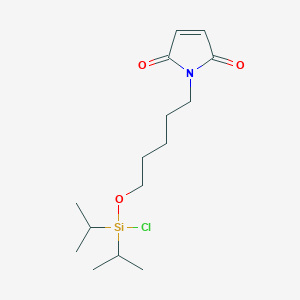
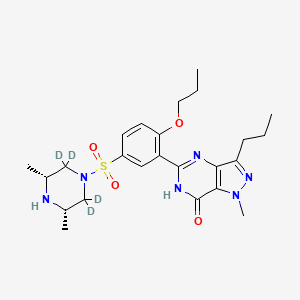

![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-{[(5Z)-6-{[2-nitro-4-(2H-1,2,3-triazol-2-yl)phenyl]amino}hex-5-en-1-yl]amino}cyclohexane-1,2,3,4-tetrol](/img/structure/B12416654.png)


